molecular formula C14H15NO2S B105297 N-(Cyclohexylthio)phthalimide CAS No. 17796-82-6

N-(Cyclohexylthio)phthalimide

Cat. No. B105297
CAS RN: 17796-82-6
M. Wt: 261.34 g/mol
InChI Key: UEZWYKZHXASYJN-UHFFFAOYSA-N
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Description

N-(Cyclohexylthio)phthalimide (CTP) is a chemical compound predominantly used as a vulcanization retarder in the rubber industry. It is known to delay the onset of accelerated sulfur vulcanization, which is crucial during the processing of solid rubber products to prevent premature curing . CTP is also a component in patch test series for identifying allergic reactions caused by rubber chemicals .

Synthesis Analysis

The synthesis of N-(Cyclohexylthio)phthalimide is not directly detailed in the provided papers. However, related compounds such as N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide have been synthesized by reacting in situ generated ArTe− with N-(2-bromoethyl)phthalimide . This suggests that similar synthetic strategies could potentially be applied to the synthesis of CTP, involving the reaction of a suitable phthalimide precursor with a cyclohexylthio moiety.

Molecular Structure Analysis

The molecular structure of CTP has been corrected and clarified in the literature after a previous misrepresentation. The correct structure is essential for understanding its reactivity and properties . The structure of related compounds, such as N-(Phenylthio)phthalimide, has been determined by X-ray crystallography, showing that the compound is not planar and the dihedral angle between the phthalimide and phenyl ring systems is significant .

Chemical Reactions Analysis

CTP undergoes various reactions during the vulcanization process. It has been shown to inhibit vulcanization in a N-t-butyl-2-benzothiazole sulfenamide (TBBS) accelerated sulfur cure. Cyclohexanethiol, a decomposition product of CTP, reacts with TBBS to produce 2-mercaptobenzothiazole (MBT) and t-butylamine, both of which can further react with CTP . Additionally, N-substituted phthalimides, which include compounds similar to CTP, can undergo para-cycloaddition reactions upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of CTP are not extensively discussed in the provided papers. However, the properties of similar compounds can provide some insight. For instance, the crystal and molecular structure of N-(Phenylthio)phthalimide reveals intermolecular interactions that could influence the physical properties of these types of compounds . The reactivity of CTP as a vulcanization retarder also indicates its chemical properties, particularly its role in preventing premature vulcanization by reacting with other vulcanization agents .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

CTP is notable for its role in synthesis and organic chemistry. It has been studied for its reactivity in different chemical processes. For example, Pluta, Nikolaienko, and Rueping (2014) developed a new method for synthesizing N-(trifluoromethylthio)phthalimide, a reagent used in trifluoromethylthiolation, which demonstrates the potential of CTP derivatives in organic synthesis and pharmaceutical research (Pluta, Nikolaienko, & Rueping, 2014). Additionally, Yoon and Mariano (2001) discussed the use of phthalimide photochemistry for N-heterocycle synthesis, emphasizing reactions initiated by single electron transfer (SET) from silicon-containing electron donors to excited states of phthalimides (Yoon & Mariano, 2001).

Vulcanization Process in Rubber Chemistry

In the field of rubber chemistry, CTP has been explored for its role in the vulcanization process. Gradwell and Stephenson (2004) studied the reactions leading to the inhibition of vulcanization in a sulfur cure accelerated by N-t-butyl-2-benzothiazole sulfenamide (TBBS), finding that CTP played a significant role in these reactions (Gradwell & Stephenson, 2004).

Photochemistry and Photocyclization

CTP derivatives are also used in photochemistry and photocyclization processes. Yoon et al. (2001) investigated the irradiation of phthalimides containing N-linked omega-trimethylsilylmethyl-substituted polyether, polythioether, and polysulfonamide chains, leading to the efficient production of macrocyclic products (Yoon et al., 2001).

Chemical and Molecular Structure Analysis

The chemical and molecular structure of phthalimide derivatives, including CTP, has been a subject of study. Tanak et al. (2018) synthesized and characterized N-(Phenylthio)phthalimide, analyzing its crystal structure and molecular interactions (Tanak et al., 2018).

Potential in Medicinal Chemistry

While this request excludes information related to drug use and dosage, it's worth noting that phthalimide derivatives, including CTP, have been investigated for various potential therapeutic applications. Kushwaha and Kaushik (2016) discussed the range of applications of phthalimide compounds, including their use in designing drug candidates for various diseases (Kushwaha & Kaushik, 2016).

Safety And Hazards

N-(Cyclohexylthio)phthalimide may cause an allergic skin reaction and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-cyclohexylsulfanylisoindole-1,3-dione
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InChI

InChI=1S/C14H15NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
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InChI Key

UEZWYKZHXASYJN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)SN2C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C14H15NO2S
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DSSTOX Substance ID

DTXSID8027793
Record name N-(Cyclohexylthio)phthalimide
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Molecular Weight

261.34 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, Off-white solid; [HSDB] Light tan to white powder; [MSDSonline]
Record name 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-
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Boiling Point

196 °C at 760 mm Hg (decomposes)
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Flash Point

177 °C (Cleveland Open Cup)
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Solubility

In water, 10.8 mg/L at 20 °C; 18 mg/L at 23 °C; 22 mg/L at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Density

1.33 g/mL at 25 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Vapor Pressure

0.00000004 [mmHg], 3.8X10-8 mm Hg at 25 °C /Estimated/
Record name N-(Cyclohexylthio)phthalimide
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Product Name

N-(Cyclohexylthio)phthalimide

Color/Form

Off-white solid

CAS RN

17796-82-6
Record name 2-(Cyclohexylthio)-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(cyclohexylthio)-
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Melting Point

92.6 °C
Record name N-(CYCLOHEXYLTHIO)PHTHALIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
298
Citations
PN Son, KE Andrews… - Rubber Chemistry and …, 1972 - meridian.allenpress.com
Kinetic studies show that 2-mercaptobenzothiazole (MBT) reacts faster with N-(cyclohexylthio)phthalimide (CPT) than with such accelerators as N-t-butyl-2-benzothiozolesulfenamide (…
Number of citations: 24 meridian.allenpress.com
MHS Gradwell, NR Stephenson - Rubber chemistry and …, 2001 - meridian.allenpress.com
Prevulcanization inhibitors (PVI) provide an important delay in the curing reactions that occur in accelerated sulfur vulcanization. In this study, the reactions of N-(cyclohexylthio)…
Number of citations: 9 meridian.allenpress.com
MHS Gradwell, NR Stephenson - Rubber chemistry and …, 2004 - meridian.allenpress.com
The reactions of N-(cyclohexylthio)phthalimide (CTP), in the absence of zinc oxide, leading to the inhibition of vulcanization in a Nt-butyl-2-benzothiazole sulfenamide (TBBS) …
Number of citations: 8 meridian.allenpress.com
PN Son, KE Andrews, AT Schooley - Elastomers and composites, 1978 - koreascience.kr
반응속도면 (反應速度面) 에서의 동력학적 (動力學的) 연구결과 (硏究結果) 에 의 (依) 하면 2-메르캅토벤쪼티아졸 (MBT) 은 Nt-부틸-벤쪼티아졸썰펜아미드 (BBTS) 또는 2-(4-몰폴리노티오) …
Number of citations: 3 koreascience.kr
J Geier, H Lessmann, PJ Frosch, A Schnuch - Contact dermatitis, 2003 - europepmc.org
Previous reports revealed relative high sensitization rates to the rubber chemical N-(cyclohexylthio) phthalimide (CTP; CAS-No. 17796-82-6), but the relevance of positive reactions …
Number of citations: 21 europepmc.org
S Torii, H Tanaka, M Ukida - The Journal of Organic Chemistry, 1979 - ACS Publications
registry no. 1 phthalimide phenyl 882-33-7 3.3-0.3 18 3 93 14204-27-4 2 phthalimide benzyl 150-60-7 3.7-0.7 20 3 94 14204-26-3 3 phthalimide o-nitrophenyl 1155-00-6 3.8-0.2 20 4 3 …
Number of citations: 30 pubs.acs.org
PN Son, RA Krueger - Rubber Chemistry and Technology, 1978 - meridian.allenpress.com
It is well known that both the thermal and oxidative aging characteristics of vulcanizates can be improved by using an efficient vulcanization (EV) or semi-EV system. These desirable …
Number of citations: 1 meridian.allenpress.com
PK Das, RN Datta, DK Basu - Rubber chemistry and …, 1988 - meridian.allenpress.com
The role of the thioamines as retardera in the vulcanization of NR accelerated by the binary system comprising thiocarbamyl sulfenamide and MBTS has been investigated. Several …
Number of citations: 11 meridian.allenpress.com
PN Son - Rubber Chemistry and Technology, 1973 - meridian.allenpress.com
A good retarder reacts fast with MBT and forms a non-scorchy accelerator. 2. The decrease in cure rate ( k 2 .) is attributable to the slow cure rate of 2-cyclohexyldithiobenzothiazole (…
Number of citations: 23 meridian.allenpress.com
PN Son - Elastomers and Composites, 1978 - koreascience.kr
A good retarder reacts fast with MBT and. forms a non-scorchy accelerator. 2. The decrease in cure rate $(k_1) $ is attributable to the slow cure rate of 2-cyclohexyldithiobenzothiazole (…
Number of citations: 2 koreascience.kr

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